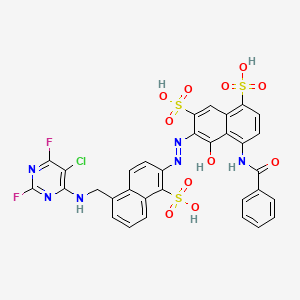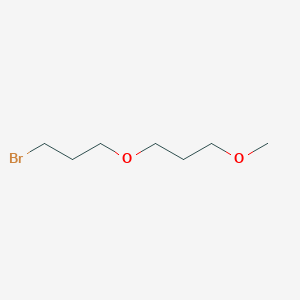
1-Bromo-3-(3-methoxypropoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-methoxypropoxy)propane is an organic compound with the molecular formula C7H15BrO2 It is a brominated ether, characterized by the presence of a bromine atom attached to a propane chain, which is further connected to a methoxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-methoxypropoxy)propane can be synthesized through the reaction of 3-methoxypropyl alcohol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(3-methoxypropoxy)propane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products are ethers, alcohols, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene, formed by the removal of a hydrogen atom and the bromine atom.
Scientific Research Applications
1-Bromo-3-(3-methoxypropoxy)propane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the modification of biomolecules for studying their functions and interactions.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-methoxypropoxy)propane involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
1-Bromo-3-methoxypropane: Similar in structure but lacks the additional propoxy group.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of a methoxy group.
3-Bromo-1-propanol: Contains a hydroxyl group instead of a methoxypropoxy group.
Uniqueness: 1-Bromo-3-(3-methoxypropoxy)propane is unique due to the presence of both a bromine atom and a methoxypropoxy group, which provides it with distinct reactivity and applications compared to its analogs. The combination of these functional groups allows for versatile synthetic transformations and the creation of complex molecules.
Properties
Molecular Formula |
C7H15BrO2 |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-3-methoxypropane |
InChI |
InChI=1S/C7H15BrO2/c1-9-5-3-7-10-6-2-4-8/h2-7H2,1H3 |
InChI Key |
ANVKPPMWLMSPNM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


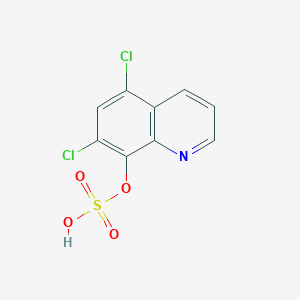
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide](/img/structure/B12853277.png)

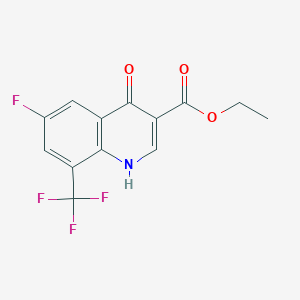
![Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate](/img/structure/B12853291.png)
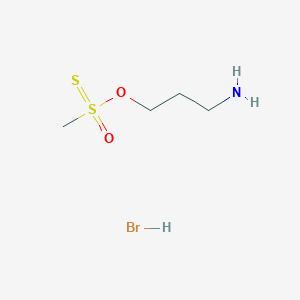
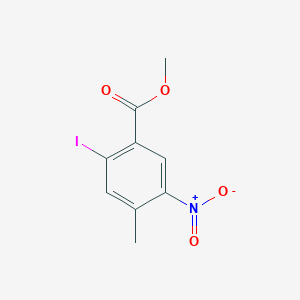
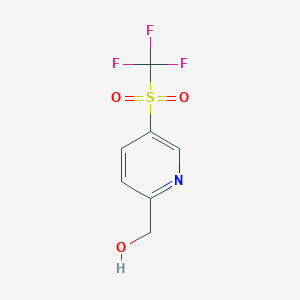


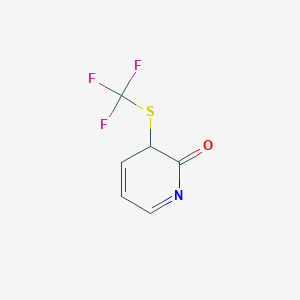
![4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853336.png)
![(5-((2-((3-(Ethylsulfonyl)-4-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(methyl)amino)-2,4-dimethylphenyl)methanol](/img/structure/B12853341.png)
